molecular formula C22H26N4O2 B12614632 ([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone] CAS No. 904958-92-5

([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]

Katalognummer: B12614632
CAS-Nummer: 904958-92-5
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: GZPDFJRWQOGSKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone] is a symmetrical biphenyl derivative featuring two piperazine rings connected via methanone groups at the 4,4' positions of the biphenyl core.

Eigenschaften

CAS-Nummer

904958-92-5

Molekularformel

C22H26N4O2

Molekulargewicht

378.5 g/mol

IUPAC-Name

[4-[4-(piperazine-1-carbonyl)phenyl]phenyl]-piperazin-1-ylmethanone

InChI

InChI=1S/C22H26N4O2/c27-21(25-13-9-23-10-14-25)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22(28)26-15-11-24-12-16-26/h1-8,23-24H,9-16H2

InChI-Schlüssel

GZPDFJRWQOGSKO-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCNCC4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone] typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acids in the presence of a palladium catalyst.

    Attachment of Piperazine Moieties: The piperazine groups are introduced via a nucleophilic substitution reaction, where piperazine reacts with a suitable biphenyl derivative.

    Formation of Methanone Linkages: The final step involves the formation of methanone linkages through a condensation reaction between the biphenyl-piperazine intermediate and a carbonyl-containing reagent.

Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone] may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moieties, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: N-oxides of the piperazine groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology and Medicine:

    Pharmaceuticals: Due to its structural features, the compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting neurological disorders.

Industry:

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its ability to form stable, high-performance materials.

Wirkmechanismus

The mechanism by which ([1,1’-Biphenyl]-4,4’-diyl)bis[(piperazin-1-yl)methanone] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperazine moieties can interact with biological macromolecules, potentially inhibiting or modulating their activity. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared to related biphenyl derivatives with variations in substituents, linker groups, and heterocyclic moieties. Key analogs include cholinesterase inhibitors, co-crystals, and phenyl-substituted derivatives.

Table 1: Physicochemical Properties of Biphenyl Derivatives

Compound ID/Name Substituent/Linker Yield (%) Melting Point (°C) Key Structural Features
4,4'-Bis(β-4-methylpiperazin-propinoyl)-biphenyl (22) Propionoyl + 4-methylpiperazine 50 146.1–148.7 Methylpiperazine, 3-carbon linker
Piperazine-1,4-diylbis(pyridin-4-ylmethanone) Pyridinyl-methanone + piperazine N/A N/A Co-crystal with hydrogen bonding
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethanone) Phenyl-ethanone N/A N/A Aromatic ketone substituents
4,4'-Bis(β-pyrrolidin-propinoyl)-biphenyl (18) Propionoyl + pyrrolidine 62 151.2–152.1 5-membered amine ring
4,4'-Bis(β-morpholino-propinoyl)-biphenyl (20) Propionoyl + morpholine 58 140.1–141.0 Oxygen-containing morpholine

Substituent Effects

  • Piperazine vs. The unsubstituted piperazine in the target compound may offer higher polarity than 4-methylpiperazine (compound 22), influencing bioavailability .
  • Aromatic vs.

Linker Group Variations

  • Methanone vs. Longer linkers, as in compounds 23–24 (butanone/pentanone), reduce melting points (e.g., 115.7–117.8°C for compound 24), suggesting decreased crystallinity .

Research Findings and Trends

Synthesis Efficiency : Piperazine derivatives (e.g., compound 22) generally exhibit lower yields (50–59%) compared to pyrrolidine or morpholine analogs (62% and 58%, respectively), possibly due to steric hindrance or purification challenges .

Thermal Stability : Higher melting points in piperazine derivatives (e.g., 146–148°C for compound 22 vs. 138–139°C for piperidine analogs) correlate with stronger intermolecular interactions .

Biologische Aktivität

([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone] is a synthetic compound characterized by its biphenyl core and two piperazine moieties linked via methanone groups. This structure suggests potential biological activity, particularly in pharmacological applications. Understanding its biological activity involves exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H26N4O2
  • Molecular Weight : 378.5 g/mol
  • IUPAC Name : [4-[4-(piperazine-1-carbonyl)phenyl]phenyl]-piperazin-1-ylmethanone
  • CAS Number : 904958-92-5

The biological activity of ([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone] is primarily attributed to its ability to interact with various receptors and enzymes. The piperazine moieties are known to facilitate binding to neurotransmitter receptors, such as serotonin (5-HT) receptors. The biphenyl structure enhances the compound's rigidity and binding affinity, allowing for more effective modulation of biological targets.

Affinity for Serotonin Receptors

Research indicates that compounds with similar structures exhibit significant affinity for serotonin receptors. For instance, studies on related piperazine derivatives have shown micromolar affinities towards 5-HT receptors, suggesting that ([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone] may also exhibit similar properties. The binding affinity can be influenced by the presence of specific substituents on the piperazine or biphenyl rings.

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine-containing compounds. For example, the incorporation of piperazine fragments has been shown to enhance the anticancer activity of various agents by inhibiting cell cycle progression at the G1/S phase. This suggests that ([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone] may possess similar anticancer properties due to its structural components.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
[1,1’-Biphenyl]-4,4’-diylbis(methanone) Lacks piperazine groupsLimited biological applications
N,N’-Bis(4-fluorophenyl)piperazine Contains fluorine atomsAltered reactivity and potential receptor interaction
4,4’-Methylenebis(N,N-dimethylpiperazine) Dimethyl groups on piperazineAffects solubility and receptor binding

Study 1: Synthesis and Biological Evaluation

A study conducted on a series of piperazine derivatives demonstrated that modifications in the aryl group significantly impacted binding affinities toward serotonin receptors. The most promising derivatives exhibited affinities in the low micromolar range (K_i = 2.30 μM), indicating that ([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone] could be optimized for enhanced receptor interaction through structural modifications.

Study 2: Anticancer Mechanism Investigation

Another investigation focused on the mechanism of action of piperazine-containing compounds in cancer therapy revealed that these compounds could induce apoptosis in cancer cells while inhibiting cell proliferation. The study highlighted that structural features significantly influence their efficacy as anticancer agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.